molecular formula C23H15ClO5 B2543868 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate CAS No. 637748-28-8

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

Cat. No.: B2543868
CAS No.: 637748-28-8
M. Wt: 406.82
InChI Key: IYDCTFSDLTUDKX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a useful research compound. Its molecular formula is C23H15ClO5 and its molecular weight is 406.82. The purity is usually 95%.
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Scientific Research Applications

Environmental Applications

  • The study by Bokare and Choi (2011) explores the advanced oxidation process based on the Cr(III)/Cr(VI) redox cycle, utilizing oxidative degradation of aqueous organic pollutants. This research is relevant for environmental remediation and pollution control, highlighting the potential utility of chromen-related compounds in enhancing oxidation processes (Bokare & Choi, 2011).

Synthesis and Biological Activity

  • Bekircan, Ülker, and Menteşe (2015) have synthesized novel heterocyclic compounds derived from a related structure, investigating their lipase and α-glucosidase inhibition. This indicates potential applications in developing therapeutic agents for conditions requiring enzyme inhibition (Bekircan, Ülker, & Menteşe, 2015).

Photochromic Applications

  • The synthesis of photochromic thieno-2H-chromene derivatives by Queiroz et al. (2000) suggests applications in materials science, particularly in developing compounds that change color upon exposure to light. This has implications for creating smart materials and sensors (Queiroz et al., 2000).

Advanced Oxidation Processes

  • Research by Bokare and Choi (2010) on chromate-induced activation of hydrogen peroxide for oxidative degradation of organic pollutants further demonstrates the environmental cleanup potential of chromen-based compounds. These studies provide a foundation for developing efficient water treatment technologies (Bokare & Choi, 2010).

Structural and Chemical Studies

  • Kumarasinghe, Hruby, and Nichol (2009) focus on the synthesis and structural analysis of chromen derivatives, contributing to the understanding of their chemical behavior and potential applications in designing more effective compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant safety data sheets if available .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its biological activity, optimizing its synthesis, or studying its reactivity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate' involves the condensation of 3-(4-chlorophenyl)-4-hydroxycoumarin with 2-methoxybenzoic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then treated with a mild base such as triethylamine to form the final product.", "Starting Materials": [ "3-(4-chlorophenyl)-4-hydroxycoumarin", "2-methoxybenzoic acid", "DCC or EDC", "Triethylamine" ], "Reaction": [ "Step 1: Dissolve 3-(4-chlorophenyl)-4-hydroxycoumarin and 2-methoxybenzoic acid in a suitable solvent such as dichloromethane or DMF.", "Step 2: Add a coupling agent such as DCC or EDC to the reaction mixture and stir for several hours at room temperature.", "Step 3: Remove the dicyclohexylurea precipitate by filtration and wash the filtrate with water.", "Step 4: Add a mild base such as triethylamine to the filtrate and stir for several hours at room temperature.", "Step 5: Purify the resulting product by column chromatography or recrystallization." ] }

CAS No.

637748-28-8

Molecular Formula

C23H15ClO5

Molecular Weight

406.82

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2-methoxybenzoate

InChI

InChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-18(20)23(26)29-16-10-11-17-21(12-16)28-13-19(22(17)25)14-6-8-15(24)9-7-14/h2-13H,1H3

InChI Key

IYDCTFSDLTUDKX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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